N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the furan-2-ylcarbonyl piperidine intermediate. This intermediate is then reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for scale, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide: A furan derivative with similar structural features.
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide: Another compound featuring a furan ring and piperidine moiety.
Uniqueness
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of the benzoxadiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.
Properties
Molecular Formula |
C16H16N4O5S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H16N4O5S/c21-16(13-4-2-10-24-13)20-8-6-11(7-9-20)19-26(22,23)14-5-1-3-12-15(14)18-25-17-12/h1-5,10-11,19H,6-9H2 |
InChI Key |
JTWGIWMSGGVHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=NON=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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